molecular formula C30H63NO10 B1253978 Jeffamine M-600

Jeffamine M-600

Cat. No. B1253978
M. Wt: 597.8 g/mol
InChI Key: BJSKBZUMYQBSOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jeffamine M-600 is a polyether that is a nine-membered polypropylene glycol terminated by an amino group at one end and a methoxyethyl termination at the other. A common crystallisation reagent. It is a polyether and a primary amino compound.

Scientific Research Applications

  • Hydrogel Applications

    • Jeffamine M-600 is used in the synthesis of crosslinked carboxymethylpullulan hydrogels. These hydrogels exhibit pH-sensitive and thermoassociative properties, making them suitable for applications that require responsiveness to environmental changes. They have potential use in domains involving interactions with proteins and antioxidants due to their ability to retain hydrophobic molecules (Mocanu et al., 2012).
  • Mass Spectrometry

    • Jeffamine M-600 has been evaluated for its potential use as an internal mass calibrant in matrix-assisted laser desorption/ionization-time-of-flight-mass spectrometry. It is particularly effective due to its basic amino endgroups, which deliver high yields of [M+H]+ ions, making it suitable for accurate mass measurements and molecular formula determinations in mass spectrometry applications (Gross, 2017).
  • Clay Intercalation

    • Protonated Jeffamine M-600 can be intercalated into synthetic Li-fluorotaeniolite, indicating potential use in materials science. This process alters the surface morphology of the starting mica and indicates that the interaction between Jeffamine and the substrate involves both cation exchange and non-ionic interactions, opening up possibilities in the field of materials engineering (Klapyta et al., 2011).
  • Antimicrobial Applications

    • Jeffamine M-600 is used in the synthesis of antimicrobial polyurethane thermosets derived from plant oils. These thermosets are modified using Jeffamine M-600 to enhance hydrophilicity and impart antimicrobial activity, demonstrating its potential in the development of antimicrobial surfaces and materials (Lluch et al., 2014).
  • Biomaterials and Drug Delivery

    • In the context of biomaterials, Jeffamine M-600 is being investigated for its role in enhancing biocompatibility in drug and gene delivery systems. This includes examining its cytotoxic and genotoxic effects, which is crucial for its application in medical and pharmaceutical domains (Castán et al., 2018).
  • Thermoresponsive Polymer Applications

    • Jeffamine M-600 is utilized in the synthesis of temperature-responsive graft copolymers, providing controlled swelling without increasing the LCST (Lower Critical Solution Temperature) above body temperature. This makes it suitable for applications requiring controlled drug release and swelling behavior in response to temperature changes (Overstreet et al., 2013).
  • Enzymatic Transamination in Non-aqueous Media

    • Jeffamine M-600 has been reported for its use in enzymatic transamination, specifically in non-aqueous media for the synthesis of 4‐phenyl‐2‐butylamine. Its use in this context demonstrates its potential in chiral amine synthesis and in minimizing environmental impact in chemical processes (Matassa et al., 2020).

properties

Product Name

Jeffamine M-600

Molecular Formula

C30H63NO10

Molecular Weight

597.8 g/mol

IUPAC Name

1-[1-[1-[1-[1-[1-[1-[1-[1-(2-methoxyethoxy)propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-yloxy]propan-2-amine

InChI

InChI=1S/C30H63NO10/c1-22(31)13-34-24(3)15-36-26(5)17-38-28(7)19-40-30(9)21-41-29(8)20-39-27(6)18-37-25(4)16-35-23(2)14-33-12-11-32-10/h22-30H,11-21,31H2,1-10H3

InChI Key

BJSKBZUMYQBSOQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COC(C)COCCOC)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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